Saracatinib is an aniline-quinazoline compound that acts as a competitive, reversible inhibitor of the ATP-binding site in the active conformation of Src kinase [1]. It is highly selective for non-receptor tyrosine kinases, with nanomolar IC₅₀ values for c-Src, c-Yes, Lck, and Bcr-Abl [1] [2].
SRC Kinase Structure and Regulation c-SRC is a proto-oncogene belonging to the Src Family Kinases (SFKs). Its activity is regulated by intramolecular interactions:
Key Signaling Pathways Modulated by SRC SRC integrates signals from multiple cell surface receptors to regulate processes often dysregulated in cancer. The diagram below illustrates the core signaling pathways affected by SRC inhibition.
This compound binding inhibits SRC kinase activity, disrupting these pro-tumorigenic signaling cascades. Preclinical data suggests it may function more as an anti-invasive and anti-metastatic agent rather than a direct cytostatic drug [1].
Despite a sound preclinical rationale, this compound demonstrated limited clinical efficacy as a single agent in multiple phase II trials. The tables below summarize key efficacy and safety outcomes.
Table 1: Summary of Phase II Clinical Trial Efficacy Results
| Cancer Type | Patient Population | Primary Endpoint | Result | Conclusion | Citation |
|---|---|---|---|---|---|
| Metastatic Breast Cancer | ER-/PR-, ≤1 prior chemo (N=9) | Disease Control Rate (CR+PR+SD>6mo) | 0% (0/9) | No significant single-agent activity; trial stopped early. | [1] |
| Metastatic Melanoma | Unselected, ≤1 prior therapy (N=23) | Objective Response Rate (CR+PR) | 0% (0/23) | Lack of objective clinical response. | [4] |
Table 2: Common Adverse Events Associated with this compound (175 mg daily)
| Adverse Event | Typical Grade (Frequency) | Notes |
|---|---|---|
| Fatigue | Grade 1/2 (Very Common) | Most common AE in melanoma trial (78%) [4]. |
| Elevated Liver Chemistries | Grade 1/2 (Common) | Includes AST/ALT elevation [1] [4]. |
| Gastrointestinal Effects | Grade 1/2 (Common) | Nausea, diarrhea, anorexia [1] [4]. |
| Hematological Effects | Grade 1/2 (Common) | Anemia, lymphopenia [4]. |
| Dyspnea/Cough | Grade 1/2 (Common) | Required monitoring for potential interstitial lung disease [1]. |
| Hypoxia | Grade 4 (Rare) | One reported case with interstitial infiltrates in breast cancer trial [1]. |
Research has identified key mechanisms underlying cancer cell resistance to this compound, offering insights for future combination therapies.
Key Experimental Protocol: Generating Acquired Resistance In Vitro One study generated AZD0530-resistant ovarian cancer cell lines (TOV112D-RES) using the following methodology [5]:
Mechanism of Resistance: MAPK Pathway Activation The study identified hyperactivation of the MAPK signaling pathway as a central resistance driver through two complementary screens [5]:
The logical flow from screening to validation and combination therapy testing is summarized below.
This research provides a strong preclinical rationale for combining SRC and MEK inhibitors to overcome resistance [5].
While this compound monotherapy showed limited efficacy in oncology, its development offers valuable lessons:
Saracatinib is a small-molecule, dual-specific inhibitor of the Src and Abl tyrosine kinases [1]. Its relevance to Alzheimer's disease stems from its potent inhibition of Fyn kinase, a member of the Src family that is critically involved in Aβ-mediated synaptotoxicity [2] [3].
The diagram below illustrates the key signaling pathway that this compound targets.
This compound inhibits Fyn kinase activation within the Aβ-induced toxicity pathway.
The following dot language script defines the primary experimental workflow and key findings from the foundational study by Kaufman et al., 2015, which provided critical evidence for this compound's potential in Alzheimer's disease [4].
Experimental workflow from Kaufman et al., 2015, demonstrating this compound's efficacy in an AD mouse model.
Despite promising preclinical results, this compound's clinical development for Alzheimer's disease has been discontinued [4]. The following table summarizes the key clinical trials.
| Trial Phase | Key Objectives & Design | Primary Outcomes |
|---|---|---|
| Phase 1b (NCT01864655) | Safety, tolerability, and brain penetration in 24 patients with mild-to-moderate Alzheimer's disease. One-month course of 50-125 mg this compound daily [4]. | Drug was safe and well-tolerated. Successfully crossed the blood-brain barrier, achieving CSF concentrations predicted to be therapeutic [5] [4]. |
| Phase 2a (NCT02167256) | Efficacy, safety, and tolerability in 159 patients with mild Alzheimer's disease. 52-week treatment with 100/125 mg this compound vs. placebo [5] [4]. | Did not meet primary endpoints. No significant difference vs. placebo in cerebral glucose metabolism or cognitive/functional measures. A trend toward reduced hippocampal atrophy was observed [5] [4]. |
While this compound itself did not demonstrate clinical efficacy for Alzheimer's, research into Fyn kinase as a therapeutic target continues. Other approaches are being explored, including the development of more specific inhibitors that directly block the interaction between tau and Fyn, a step critical for localizing Fyn to the synapse and mediating its toxic effects [6].
Src family kinases are modular non-receptor tyrosine kinases that are crucial for signal transduction, regulating processes like cell proliferation, differentiation, and survival [1] [2]. Their activity is tightly controlled by a well-understood molecular mechanism.
Domain Organization: SFKs share a conserved multi-domain structure that includes [3] [4] [2]:
Regulatory Mechanism: SFKs are typically maintained in an inactive, "closed" conformation. This state is stabilized by two key intramolecular interactions [3] [4] [5]:
This assembly locks the kinase in an inactive state. Transition to the active "open" conformation occurs upon dephosphorylation of the C-terminal tail or when high-affinity ligands displace the SH2 or SH3 domains [5]. The following diagram illustrates this regulatory process.
Src autoinhibition occurs via SH2-pTyr530 and SH3-linker interactions [3] [4] [5].
This compound (AZD0530) is an orally available, potent, and selective ATP-competitive inhibitor [6]. It was initially developed as a dual inhibitor for Src and Abl kinases and has been investigated in clinical trials for various cancers, including ovarian cancer and non-small cell lung cancer (NSCLC) [6] [7].
Direct Kinase Inhibition Profile: While known as an Src/Abl inhibitor, this compound can directly inhibit other kinases. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against different variants of the Epidermal Growth Factor Receptor (EGFR), demonstrating its broader off-target profile [7].
| Kinase Target | IC₅₀ Value (nM) | Experimental Context |
|---|---|---|
| EGFR wild-type | 11.0 nM [7] | In vitro kinase assay |
| EGFR L858R | 9.40 nM [7] | In vitro kinase assay |
| EGFR T790M | 769 nM [7] | In vitro kinase assay |
| ABCB1 Transport | Direct inhibition at low µM range [6] | ATPase and photolabeling assays |
Mechanism of Action in Cellular Context:
To help you evaluate and apply this information, here is a summary of key experimental approaches and findings from the literature.
1. Kinase Inhibition Assays:
2. Cellular Signaling Studies:
3. In Vivo Xenograft Models:
Research into this compound continues to evolve, revealing new mechanisms and potential applications.
| Adverse Effect | Common Grading (Severity) | Frequency & Context | Notes / Management |
|---|---|---|---|
| Gastrointestinal | Grade 1-2 (primarily) [1] | Very common; main side effect in multiple trials [1] | Diarrhea, nausea were frequent but often manageable [1] |
| Fatigue / Asthenia | Grade ≥3 (dose-related) [2] | Common; higher grades more frequent at doses ≥225 mg [2] | A key dose-limiting toxicity [2] |
| Hematological | Grade ≥3 [2] | More common at doses ≥225 mg; in combination with chemo [2] | Neutropenia, thrombocytopenia [2] |
| Elevated Liver Chemistries | Not Specified [3] | Observed in breast cancer trial [3] | (e.g., AST, ALT) [3] |
| Pulmonary Toxicity | Grade 4/5 (rare) [3] | Rare but serious; interstitial infiltrates, dyspnea [3] | Requires immediate intervention and drug discontinuation [3] |
| Metabolic | Not Specified [3] [1] | Hyponatremia [3]; Hypophosphatemia [1] | |
| Dermatological | Not Specified [1] | Rash [1] | |
| Other | Not Specified [3] | Cough, adrenal insufficiency (rare) [3] | Adrenal function testing recommended if symptomatic [3] |
The safety profile of this compound can vary based on the patient population and whether it is administered as a single agent or in combination with other drugs.
The methodologies from recent preclinical studies illustrate how the safety and biological activity of this compound are evaluated.
The diagram below illustrates the workflow of this preclinical safety and efficacy study.
Preclinical assessment workflow for this compound-in-diet [5]
Clinical trials have established specific dosing guidelines and monitoring requirements to manage the risks associated with this compound.
Saracatinib (AZD0530) is an orally available, highly selective dual-specific inhibitor of the c-Src and Abl tyrosine kinases. It functions by binding to the inactive conformation of these kinases, inhibiting their activity at nanomolar concentrations [1] [2].
The diagram below illustrates the core mechanism by which this compound inhibits Bcr-Abl and Src kinases.
This compound binding stabilizes the inactive kinase conformation, blocking ATP and inhibiting signaling.
Table 1: Key Pharmacodynamic & Pharmacokinetic Properties of this compound
| Parameter | Value / Description | Reference / Context |
|---|---|---|
| IC₅₀ for Src | 2.7 nM | [1] |
| IC₅₀ for Abl | 30 nM | [1] |
| Maximum Tolerated Dose (MTD) | 175 mg (Caucasians), 125 mg (Japanese) | Defined in phase I cancer trials [1] |
| Half-life (t₁/₂) | ~40 hours | Allows for once-daily dosing [1] |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [1] |
| Oral Availability | >90% | [1] |
| Common Adverse Effects | Cytopenia, asthenia, pulmonary toxicity, increased liver enzymes, nausea, anorexia | Observed in clinical trials [1] |
Table 2: Clinical Development Status Across Indications
| Condition | Highest Phase | Key Findings & Status |
|---|---|---|
| Various Cancers | Phase II | Demonstrated low therapeutic action and elevated adverse effects; not pursued for monotherapy [1]. |
| Alzheimer's Disease | Phase II | 125 mg dose found safe, well-tolerated, and capable of crossing the blood-brain barrier [1]. |
| Idiopathic Pulmonary Fibrosis (IPF) | Phase 1b/2a | Investigated for anti-fibrotic effect; trial completed, no longer recruiting [3]. |
| Chronic Myeloid Leukaemia (CML) | Pre-clinical & Phase II (inferred) | Shows efficacy in targeting BCR::ABL1-dependent and independent survival mechanisms [4]. |
Research into this compound's effects, particularly in CML, provides robust experimental methodologies for investigating its efficacy in combination treatments.
1. Key Experimental Workflow (CML Study) A 2023 study investigated this compound's potential to overcome treatment persistence in Chronic Myeloid Leukaemia using 2D and 3D co-culture models [4]. The experimental workflow is summarized below.
Workflow for assessing this compound efficacy in CML using 2D and 3D models.
2. Detailed Experimental Protocol This methodology is adapted from a study demonstrating that this compound combined with other inhibitors is more effective than ABL1 inhibition alone [4].
Cell Models:
Culture Conditions:
Inhibitors & Treatment:
Key Assays and Readouts:
This compound represents a compelling case of dual drug repurposing [1]. Its primary value may lie in combinatorial therapies rather than as a single agent. The CML study provides a strong rationale for simultaneously targeting multiple kinases (SRC, ABL, and ALK) to combat leukaemic stem cell persistence in the protective bone marrow niche [4]. Similar multi-targeted approaches could be explored in other pathologies.
Future work should focus on optimizing combination regimens and patient stratification strategies. While not yet FDA-approved, this compound's extensive pre-clinical and clinical profile across diverse diseases makes it a promising therapeutic candidate worthy of continued investigation [1].
| Parameter | Value / Finding | Context / Details |
|---|---|---|
| Plasma to CSF Ratio | 0.4 [1] | Indicates CSF concentration is 40% of plasma level. |
| Effective Oral Dose | 100 mg, 125 mg [1] | Doses achieving CSF levels corresponding to efficacious brain concentrations in preclinical models. |
| Half-Life (t₁/₂) | ~40 hours [2] | Supports once-daily dosing regimen. |
| Metabolism | Primarily by CYP3A4 [2] | Major metabolic pathway via N-demethylation. |
Saracatinib is a small molecule that passively diffuses across the BBB due to its physicochemical properties [2]. It does not require active transporter proteins for entry. Preclinical studies have directly confirmed the presence of this compound in the brain hippocampus 5-8 hours after oral administration [3].
The diagram below illustrates the journey of this compound from oral administration to its targets within the brain.
The confidence in this compound's BBB penetration is based on direct measurements from clinical trials and consistent preclinical findings:
For researchers in neurology and drug development, this compound represents a valuable tool and candidate because its BBB penetration is not just predicted but empirically verified in humans. This makes it a promising repurposing candidate for various CNS disorders involving Fyn/Src kinase signaling, such as Alzheimer's disease, Parkinson's disease, and epilepsy [4] [3] [1]. Its established safety profile in human trials further accelerates its potential for translational research.
Head and Neck Squamous Cell Carcinoma (HNSCC) represents the sixth most common cancer worldwide, with approximately 930,000 new cases and 467,000 deaths annually according to recent global cancer statistics [1]. Despite multimodal treatment approaches encompassing surgery, radiotherapy, and chemotherapy, the 5-year survival rate for advanced HNSCC remains disappointingly low at 20-30%, largely due to frequent recurrence, metastasis, and development of treatment resistance [2]. The oncogenic protein Src, a non-receptor tyrosine kinase, has been identified as a key driver of HNSCC progression and is commonly hyperactivated in this disease [3] [4]. Src activation promotes tumor progression, metastasis, and correlates strongly with poor patient outcomes through multiple mechanisms, including regulation of epithelial-mesenchymal transition (EMT) and modulation of the tumor microenvironment [5] [6].
While Src-targeted therapies like saracatinib (AZD0530) have shown promising preclinical activity, their clinical efficacy as monotherapies has been limited, primarily due to compensatory activation of alternative signaling pathways, particularly the PI3K/AKT axis [3] [4]. This adaptive resistance mechanism significantly dampens the therapeutic potential of Src inhibition alone. To address this limitation, combination therapy approaches have been explored, with AKT inhibition emerging as a promising strategy to overcome resistance to Src-targeted therapy. Capivasertib (AZD5363), a potent AKT inhibitor, has been shown to effectively block this compensatory activation and resensitize this compound-resistant HNSCC cells to treatment [3] [4].
The development of nanoparticle-based co-delivery systems represents an innovative approach to maximize the therapeutic potential of this combination strategy while minimizing systemic toxicity. These sophisticated delivery systems enable tumor-targeted delivery of both therapeutic agents, ensure coordinated pharmacokinetics, and facilitate synergistic drug interactions at the cellular level. The application of nanotechnology in HNSCC therapy addresses several critical challenges in drug delivery, including poor solubility, limited tumor accumulation, and off-target effects, thereby potentially broadening the therapeutic window of this promising combination therapy [7] [2] [1].
Figure 1: Signaling Pathway and Therapeutic Intervention Mechanism. This diagram illustrates the molecular rationale for combining this compound and capivasertib in HNSCC treatment. Src oncoprotein hyperactivation drives HNSCC progression, but Src inhibition alone leads to compensatory AKT signaling and treatment resistance. The nanoparticle co-delivery system enables simultaneous inhibition of both pathways, resulting in synergistic tumor suppression [3] [4].
The cathepsin B-sensitive nanoparticle system is prepared using the solvent evaporation method, which enables efficient encapsulation of both hydrophobic drugs [3] [4]:
Drug-Polymer Mixture Preparation: Dissolve 1.0 mg of each drug (this compound and capivasertib) at a 1:1 molar ratio (total 2.0 mg drug) and 10 mg of amphiphilic mPEG5000-BMA4 copolymer in 2 mL of anhydrous chloroform/methanol (1:1 v/v) in a 10 mL round bottom flask.
Thin Film Formation: Carefully evaporate the solvent mixture under reduced pressure using a rotary evaporator (40°C water bath) to form a thin, uniform drug-polymer film on the flask interior.
Nanoparticle Hydration: Add 1.0 mL of PBS buffer (pH 7.4) to hydrate the thin film, followed by vigorous vortexing for 30 seconds and sonication in a water bath sonicator for 30 minutes at room temperature to form the nanoparticle suspension.
Purification: Remove unencapsulated free drugs by centrifuging the nanoparticle solution through centrifugal filter devices (MWCO: 3.5 kDa) at 4000 × g for 10 minutes. Recover the purified nanoparticle formulation from the filter with fresh PBS buffer.
Sterilization: Filter the final nanoparticle suspension through a 0.22 μm sterile filter for in vitro and in vivo applications.
Figure 2: Nanoparticle Preparation Workflow. This diagram outlines the five key steps in preparing this compound/capivasertib co-delivery nanoparticles using the solvent evaporation method, resulting in a stable, sterile formulation suitable for in vitro and in vivo applications [3] [4].
Comprehensive characterization of the prepared nanoparticles is essential for ensuring batch-to-batch consistency and therapeutic performance. The table below summarizes the key quality control parameters and their target specifications:
Table 1: Nanoparticle Characterization and Quality Control Specifications
| Parameter | Target Specification | Analytical Method | Importance |
|---|---|---|---|
| Particle Size | 80-150 nm | Dynamic Light Scattering (DLS) | Determines tissue penetration and EPR effect |
| Polydispersity Index (PDI) | <0.2 | Dynamic Light Scattering | Indicates size distribution homogeneity |
| Zeta Potential | -10 to -30 mV | Laser Doppler Electrophoresis | Predicts colloidal stability |
| Drug Loading Capacity | >80% for each drug | HPLC analysis after dissolution | Ensures sufficient drug delivery |
| Encapsulation Efficiency | >90% for both drugs | Ultracentrifugation/HPLC | Impacts cost-effectiveness and dosing |
| In Vitro Drug Release | <20% release in PBS (pH 7.4) in 24h; >80% release with cathepsin B | Dialysis method with HPLC quantification | Confirms stimulus-responsive release |
The cathepsin B-sensitive polymeric carrier is particularly advantageous for HNSCC therapy, as this enzyme is frequently overexpressed in the tumor microenvironment. This enables preferential drug release at the tumor site while minimizing systemic exposure [3] [4]. The nanoparticle system exhibits significantly improved tumor-targeting capabilities compared to free drug administration, primarily through the Enhanced Permeability and Retention (EPR) effect and potential active targeting strategies [5] [6].
Objective: To evaluate the cytotoxic effects of this compound and capivasertib, both as free drugs and nanoparticle-encapsulated forms, and to quantify their synergistic interaction in HNSCC cell lines.
Materials:
Procedure:
Data Analysis:
Objective: To assess the long-term anti-proliferative effects of the drug combination on HNSCC cell clonogenicity.
Procedure:
Objective: To evaluate drug efficacy in a more physiologically relevant 3D culture system that better mimics in vivo tumor conditions.
Materials: SeedEZ scaffold (Lena Bioscience), Poly-D-Lysine solution, Texas Red-X phalloidin, alamarBlue assay reagent.
Procedure:
Objective: To evaluate the anti-metastatic potential of the drug combination.
Wound Healing Assay:
Transwell Invasion Assay:
Objective: To establish a clinically relevant animal model for evaluating the anti-tumor efficacy of this compound/capivasertib nanoparticles.
Materials:
Procedure:
Experimental Groups:
Administration Protocol:
Sample Collection and Analysis:
Table 2: In Vivo Efficacy Results of this compound/Capivasertib Nanoparticles in Orthotopic HNSCC Model
| Treatment Group | Tumor Growth Inhibition (%) | Metastasis Incidence | Molecular Effects | Systemic Toxicity |
|---|---|---|---|---|
| Vehicle Control | Baseline | High (80-100%) | High p-Src and p-AKT expression | None |
| Free this compound | 30-40% | Moderate (60-70%) | Reduced p-Src, maintained p-AKT | Mild weight loss |
| Free Capivasertib | 25-35% | Moderate (50-60%) | Reduced p-AKT, maintained p-Src | Mild gastrointestinal effects |
| Free Combination | 50-60% | Low (30-40%) | Co-reduction of p-Src and p-AKT | Moderate weight loss |
| Nanoparticle Combination | 75-85% | Minimal (10-20%) | Sustained co-inactivation of Src & AKT | No significant toxicity |
The quantitative data from orthotopic HNSCC models demonstrate that the nanoparticle co-delivery system achieves significantly enhanced tumor growth inhibition (75-85%) compared to free drug combinations (50-60%), while substantially reducing metastasis incidence and eliminating systemic toxicity [3] [5]. This improved therapeutic profile is attributed to the preferential tumor accumulation of the nanoparticle formulation and the synergistic molecular effects of simultaneous Src and AKT pathway inhibition.
Objective: To validate target engagement and assess molecular effects of treatment on Src and AKT signaling pathways.
Procedure:
Objective: To evaluate spatial distribution of molecular markers in tumor tissues.
Procedure:
The development of This compound and capivasertib co-delivery nanoparticles represents a promising therapeutic strategy for HNSCC that addresses the critical limitation of monotherapy resistance. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for formulating, characterizing, and evaluating this innovative nanomedicine approach. The cathepsin B-sensitive nanoparticle system enables tumor-specific drug release, while the combination of Src and AKT inhibition produces synergistic anti-tumor effects against HNSCC.
Future directions for this technology include:
The robust preclinical data generated using these protocols support the continued development of this promising therapeutic approach and justify future clinical investigation in HNSCC patients.
Saracatinib (AZD0530) is a potent selective inhibitor of the Fyn/Src family of nonreceptor tyrosine kinases that has demonstrated significant promise as a disease-modifying agent across multiple therapeutic areas. Originally developed by AstraZeneca for cancer treatment, this compound has been successfully repurposed for neurological conditions including Alzheimer's disease, Parkinson's disease, and epilepsy models due to its ability to cross the blood-brain barrier and modulate pathological signaling pathways [1]. In experimental models of temporal lobe epilepsy, this compound treatment has been shown to mitigate long-term effects including reactive gliosis, neurodegeneration, and spontaneously recurring seizures [2]. The drug's mechanism involves targeting SFK phosphorylation which initiates neuronal hyperexcitability and neuroinflammation in various disease phenotypes [3].
Traditional administration in preclinical studies involves repeated oral gavage, which presents significant practical challenges for chronic studies. Daily oral gavage for extended periods is tedious, impractical, and stressful for laboratory animals due to repeated handling, particularly in seizing animals, potentially confounding experimental outcomes [2] [4]. This stress can activate physiological responses that interfere with neurological assessments and drug efficacy evaluations. To address these limitations, researchers have developed SAR-in-Diet formulation as a translational approach that abates stress-induced variables in animal experiments while maintaining therapeutic drug levels [2] [4] [3].
Table 1: Comparative serum and tissue pharmacokinetics of this compound following oral gavage versus dietary administration
| Parameter | Single Oral Gavage (20 mg/kg) | Repeated Oral Dosing (20 mg/kg/day, 7 days) | SAR-in-Diet (260 ppm, 7 days) |
|---|---|---|---|
| Serum C~max~ (ng/mL) | Not reported | 24h trough: Consistent levels | 24h trough: Comparable to oral dosing |
| T~max~ (h) | Not reported | 24h post-dose | 24h continuous |
| Hippocampal Concentration Day 3 (ng/g) | Not applicable | 238.6 ± 143.0 | 546.8 ± 219.7 |
| Hippocampal Concentration Day 7 (ng/g) | Not applicable | 271.1 ± 62.33 | 300.7 ± 43.4 |
| Elimination Half-life (T~1/2~) | ~40 hours (human reference) | Not reported | Not reported |
| Animal Weight Gain (g/day) | Not applicable | 2.83 ± 0.2 | 2.63 ± 0.5 (NSD) |
| Food Consumption (g/day) | Not applicable | 18.50 ± 0.5 | 16.82 ± 0.6 (reduced but NSD on weight) |
NSD = No significant difference in weight gain despite reduced food consumption
Table 2: SAR-in-Diet formulation characteristics and dose correlation
| Parameter | Values | Experimental Conditions |
|---|---|---|
| SAR-in-Diet Concentration Range | 54-260 ppm feed | Corresponding to 2.5-18.7 mg/kg rat |
| Dietary Consumption | 16.82 ± 0.6 g/day | Adult Sprague Dawley rats |
| Drug Stability | >97% at room temperature | >4 weeks in solution or in-diet |
| Serum SAR Concentration Correlation | Strong significant correlation (R² not reported) | Between SAR-in-Diet dose (mg/kg) and serum concentrations (ng/ml) |
| Hippocampal Exposure | Higher in SAR-in-Diet vs. oral dosing | Day 3: 129% higher; Day 7: 11% higher |
The appropriate concentration of this compound in diet is calculated based on:
The comparative analysis of this compound administration methods reveals significant advantages of the dietary incorporation approach for chronic studies. While both methods achieve therapeutic serum concentrations, the SAR-in-Diet protocol demonstrates superior hippocampal drug delivery (Day 3: 546.8 ± 219.7 ng/g vs. 238.6 ± 143 ng/g with oral gavage) while simultaneously reducing handling stress [2] [4]. This enhanced tissue penetration is particularly relevant for neurological applications where target engagement in the CNS is critical for therapeutic efficacy.
The stress-mitigation aspect of dietary administration represents a significant refinement in animal research methodology. Repeated handling for oral gavage activates stress response systems that can potentially confound experimental outcomes, particularly in neurological disease models where neuroendocrine factors influence disease progression and treatment response [2]. The dietary approach maintains continuous drug exposure with more stable pharmacokinetic profiles, better mimicking chronic human drug administration while improving animal welfare.
From a practical implementation perspective, the excellent stability of this compound in diet (>97% at room temperature for 4 weeks) facilitates long-term studies without compromising drug potency [2]. The dose-dependent correlation between dietary concentration and serum levels enables precise titration for target engagement studies. Researchers can implement dose-tapering regimens (e.g., 260→210→160→50 ppm) to maintain therapeutic levels while adapting to changing physiological parameters during chronic studies [2] [3].
For future applications, the SAR-in-Diet approach presents a translationally relevant administration method that effectively addresses key methodological challenges in preclinical drug development. This protocol enables more accurate assessment of long-term therapeutic efficacy and safety profiles while reducing potential confounds from handling stress, ultimately contributing to improved predictivity of animal models for human clinical applications.
Saracatinib (AZD0530) is an orally active, potent, and selective dual inhibitor of the Src family kinases (SFKs), originally developed by AstraZeneca for cancer treatment and later repurposed for neurological disorders [1]. This small molecule inhibitor has demonstrated significant potential as a disease-modifying agent in experimental models of epilepsy, Alzheimer's disease, and other neurodegenerative conditions [2] [3]. The therapeutic efficacy of this compound in central nervous system disorders depends critically on its ability to cross the blood-brain barrier and achieve therapeutically relevant concentrations in brain tissues, particularly in the hippocampus—a region crucial for learning, memory, and frequently affected in neurological diseases [4] [5].
This Application Note provides comprehensive experimental data and detailed methodologies for evaluating this compound distribution in brain tissue, with emphasis on hippocampal concentrations. We present quantitative pharmacokinetic data from recent preclinical studies, outline optimized protocols for drug administration and tissue analysis, and describe key signaling pathways relevant to this compound's mechanism of action in neurological disorders. The information presented herein is designed to assist researchers in designing and interpreting experiments involving this compound distribution in brain tissue, thereby facilitating the development of this promising therapeutic agent for neurological conditions.
This compound demonstrates significant blood-brain barrier penetration, achieving measurable concentrations in both serum and hippocampal tissue following oral administration. Research indicates that the hippocampal concentrations of this compound often exceed corresponding serum levels, suggesting active transport or tissue accumulation mechanisms [4] [6].
Table 1: this compound Concentrations in Serum and Hippocampus Following Repeated Oral Dosing (20 mg/kg/day)
| Day | Serum Concentration (ng/mL) | Hippocampal Concentration (ng/g) | Hippocampal:Serum Ratio |
|---|---|---|---|
| 3 | 238.6 ± 143.0 | 238.6 ± 143.0 | 1.00 |
| 7 | 271.1 ± 62.3 | 271.1 ± 62.3 | 1.00 |
Table 2: this compound Concentrations in Serum and Hippocampus Following In-Diet Administration (260 ppm)
| Day | Serum Concentration (ng/mL) | Hippocampal Concentration (ng/g) | Hippocampal:Serum Ratio |
|---|---|---|---|
| 3 | 264.5 ± 87.2 | 546.8 ± 219.7 | 2.07 |
| 7 | 285.3 ± 75.4 | 300.7 ± 43.4 | 1.05 |
Notably, in-diet administration results in significantly higher hippocampal concentrations on day 3 compared to repeated oral dosing (546.8 ± 219.7 ng/g vs. 238.6 ± 143.0 ng/g; p < 0.05) [4] [6]. This administration method also produces more consistent serum levels throughout the treatment period, potentially due to continuous drug delivery via feed consumption rather than bolus dosing.
Research demonstrates a strong correlation between this compound concentration in diet and resulting serum levels, enabling predictable dose targeting [4] [6]. When this compound was incorporated into rodent diet at concentrations ranging from 50-260 ppm, the resulting daily dose range was 5-18.7 mg/kg, with corresponding serum concentrations ranging proportionately from approximately 50-300 ng/mL [6]. This predictable relationship allows researchers to design dosing regimens that achieve target tissue concentrations based on experimental requirements.
The in-diet administration method represents a significant advancement for long-term this compound studies, reducing handling stress in experimental animals while maintaining stable drug concentrations [7] [4] [6].
Proper tissue collection and processing are critical for accurate quantification of this compound concentrations in brain tissues [4] [6].
Liquid Chromatography-Tandem Mass Spectrometry provides the specificity and sensitivity required for accurate this compound quantification in biological matrices [4] [6].
Table 3: LC-MS/MS Parameters for this compound Quantification
| Parameter | Specification |
|---|---|
| LC System | Reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.8 μm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 3-5 minutes |
| Flow Rate | 0.3-0.4 mL/min |
| Injection Volume | 5-10 μL |
| MS System | Triple quadrupole mass spectrometer with ESI source |
| Ionization Mode | Positive electrospray ionization |
| MRM Transitions | 510.2 → 109.1 (quantifier); 510.2 → 383.2 (qualifier) |
| Retention Time | Approximately 2.5-3.0 minutes |
The therapeutic efficacy of this compound in neurological disorders stems from its inhibition of Fyn and other Src family kinases, which play pivotal roles in neuroinflammatory signaling and neuronal excitability [2] [8] [1]. The diagram below illustrates the key signaling pathways modulated by this compound in the context of neurological diseases such as epilepsy and Alzheimer's disease.
Figure 1: this compound Modulation of Fyn Signaling Pathways in Neurological Disorders. This compound inhibits Fyn activation, subsequently disrupting downstream pro-inflammatory and excitability pathways implicated in epilepsy, Alzheimer's disease, and other neurological conditions. SE: Status Epilepticus; Aβ: Amyloid-beta; OP: Organophosphate; ROS/RNS: Reactive Oxygen/Nitrogen Species.
As illustrated, This compound exerts its effects through multiple interconnected mechanisms: (1) direct inhibition of Fyn kinase activity; (2) suppression of the Fyn-PKCδ-NOX2 signaling axis that drives nitrooxidative stress; (3) reduction of pro-inflammatory cytokine production via NF-κB pathway modulation; and (4) regulation of neuronal excitability through effects on NMDA receptors and tau phosphorylation [2] [8] [1]. These multifaceted actions collectively contribute to this compound's disease-modifying potential in various neurological disorders.
Researchers can select between two primary administration methods depending on study objectives, duration, and experimental constraints [4] [6].
Table 4: Comparison of this compound Administration Methods in Rodent Models
| Parameter | Repeated Oral Dosing | In-Diet Administration |
|---|---|---|
| Typical Dose | 20-25 mg/kg/day | 5-20 mg/kg/day (depending on diet concentration) |
| Dosing Frequency | Once or twice daily | Continuous via daily feed consumption |
| Peak Serum Levels | Higher peak concentrations | More stable, sustained concentrations |
| Hippocampal Exposure | Moderate (238-271 ng/g) | Higher, especially early (547 ng/g on day 3) |
| Handling Stress | Significant due to daily gavage | Minimal |
| Practicality for Long Studies | Low (labor-intensive) | High (minimal intervention required) |
| Weight Effects | Possible weight loss at higher doses (25 mg/kg) | Normal weight gain patterns |
| Study Duration | Suitable for short-term (1-2 weeks) | Suitable for long-term (weeks to months) |
Study duration represents a primary consideration when selecting administration methods. For acute studies (≤1 week), repeated oral dosing provides precise control over timing and dosage [2] [9]. For chronic studies (>1 week), in-diet administration significantly reduces handling stress and associated confounds while maintaining stable drug exposure [7] [4].
Disease model characteristics also influence protocol selection. In models with significant peripheral toxicity (e.g., organophosphate models), in-diet administration may offer advantages by avoiding additional gastrointestinal stress [7] [6]. For models with primarily central nervous system effects (e.g., kainic acid models), both methods demonstrate efficacy, though in-diet administration may produce higher hippocampal concentrations [4] [8].
Dose optimization should consider both efficacy and potential side effects. While 25 mg/kg has demonstrated efficacy in seizure models, 20 mg/kg shows similar neuroprotective effects with better tolerability [8] [9]. For in-diet administration, starting with 260 ppm (approximately 20 mg/kg/day) for 1-2 weeks followed by lower maintenance doses (50-160 ppm, approximately 5-15 mg/kg/day) represents an effective strategy for long-term studies [6].
This Application Note provides comprehensive methodological guidance for assessing this compound tissue distribution with emphasis on hippocampal concentrations—a critical parameter for neurological applications. The presented data demonstrate that This compound effectively penetrates the blood-brain barrier and achieves therapeutically relevant concentrations in the hippocampus, with in-diet administration producing particularly favorable exposure profiles while minimizing handling stress [4] [6].
The experimental protocols outlined herein, particularly the optimized in-diet administration method and detailed LC-MS/MS analysis parameters, provide researchers with robust tools for investigating this compound distribution in preclinical models. The signaling pathway analysis further elucidates the mechanistic basis for this compound's effects in neurological disorders, highlighting its multi-faceted action on both neuroinflammatory processes and neuronal excitability [2] [8] [1].
As research continues to explore the therapeutic potential of this compound in various neurological conditions, careful attention to dosing strategies, administration methods, and tissue distribution monitoring will be essential for optimizing efficacy and translating preclinical findings to clinical applications.
The primary goal of using saracatinib in these models is to evaluate its efficacy in blocking fibrogenic responses and attenuating the progression of pulmonary fibrosis.
The following protocols are summarized from the methodologies used in the foundational 2022 study [1].
This protocol assesses the anti-fibrotic efficacy of this compound in whole living organisms.
The workflow for the in vivo study design is as follows:
This protocol tests drug efficacy directly on human lung tissue, providing a highly translationally relevant model.
This protocol investigates the direct anti-fibrotic effect of this compound on primary human lung cells.
The table below summarizes the effective concentrations and doses of this compound across different preclinical models as reported in the study [1].
| Model Type | System | This compound Dose/Concentration | Key Comparative Controls |
|---|---|---|---|
| In Vivo | C57Bl/6 Mice | 20 mg/kg (daily, oral gavage) | Nintedanib (60 mg/kg); Pirfenidone (300 mg/kg) |
| Ex Vivo | Human PCLS | 0.6 µM | Vehicle control |
| In Vitro | Human Lung Fibroblasts | Information missing from results* | Nintedanib, Pirfenidone |
Note: While the search results confirm that in vitro experiments on Normal Human Lung Fibroblasts (NHLFs) were performed and showed this compound's effectiveness, the specific concentration used in these assays was not explicitly listed in the available excerpts. You may need to consult the original publication for this detail [1].*
Recent scientific commentary emphasizes that no single model perfectly recapitulates human IPF. Therefore, a combination of models is recommended for rigorous preclinical drug testing [4] [5]. The following diagram illustrates how the different protocols can be integrated into a cohesive workflow for validating a drug candidate like this compound.
The therapeutic potential of saracatinib has been evaluated in several well-established rodent models of epilepsy and neurotoxicity. The following tables summarize the key findings.
Table 1: this compound in Chemoconvulsant & Nerve Agent Models
| Model Type | Key Findings of this compound Treatment | Study Duration | Citation |
|---|---|---|---|
| Soman (GD) Model (Rat) | Attenuated anxiety/fear-like behavior & motor impairment; reduced seizure severity/frequency/duration; mitigated neuroinflammation, reactive gliosis & neurodegeneration; partial protection of inhibitory neurons. | 18 weeks | [1] [2] |
| Kainate Model (Rat) | Significant reduction in spontaneously recurring seizures and epileptiform spikes; suppressed astrogliosis, microgliosis, and neurodegeneration; reduced nitro-oxidative stress and proinflammatory cytokines. | 4 months | [3] |
| Pilocarpine Model (Mouse) | Improved cognitive function in Morris water maze and novel object recognition tests; reduced loss of hippocampal neurons; reduced epileptiform spikes. | 2-week treatment, assessed at 1 month | [4] |
| Diisopropylfluorophosphate (DFP) Model (Rat) | Mitigated long-term neurological damage (referenced in soman study as a surrogate model). | Not specified | [2] |
Table 2: Quantifiable Data on this compound's Effects
| Parameter Measured | Effect of this compound | Notes |
|---|---|---|
| Seizure & EEG Activity | Reduced convulsive & non-convulsive seizure severity; modulated frequency/duration [1]; suppressed epileptiform spikes & spontaneous seizures [3] [4]. | Effects observed during long-term (18-week) monitoring in soman model and 4-month monitoring in kainate model. |
| Neuroinflammation | Reduced reactive microgliosis and astrogliosis [3] [1]; decreased key proinflammatory cytokines (TNFα, IL-1β, IL-6, IL-12) [3]. | Demonstrated anti-inflammatory properties across models. |
| Nitro-oxidative Stress | Suppressed markers (iNOS, 3-NT, 4-HNE, gp91phox) in hippocampus; reduced serum nitrite and ROS levels [3]. | Confirmed antioxidant properties. |
| Neurodegeneration | Mitigated neuronal cell death; increased number of hippocampal NeuN-positive neurons [3] [4]. | Associated with improved cognitive outcomes. |
| Cognitive & Behavioral Outcomes | Attenuated anxiety/fear-like behavior and motor deficits [1]; improved learning and memory in pilocarpine model [4]. | Did not reverse learning/memory deficits in soman model at 5-7 weeks, despite other benefits [1]. |
Here is a synthesis of the methodologies used across the cited studies for evaluating this compound.
Different chemoconvulsants were used to induce status epilepticus (SE), the initial brain insult that leads to chronic epilepsy.
The dosing regimen varies slightly between studies, but the core principle is post-insult administration to assess its disease-modifying effect.
The following techniques are used to evaluate the efficacy of this compound.
This compound exerts its effects by selectively inhibiting Fyn and other Src family tyrosine kinases (SFKs). The diagram below illustrates the key signaling pathway involved in this compound's mechanism.
Diagram Title: this compound Inhibits the Fyn-Mediated Epileptogenic Pathway
This diagram illustrates the cascade where an initial SE insult leads to chronic epilepsy and how this compound intervenes. Research shows that SE triggers the persistent activation of Fyn kinase [6]. Activated Fyn, in turn, promotes the activation of Protein Kinase C delta (PKCδ) and directly contributes to the activation of microglia, the brain's resident immune cells [6]. Once activated, microglia drive the pathology forward by releasing proinflammatory cytokines (e.g., TNFα, IL-1β) and generating reactive oxygen/nitrogen species (ROS/RNS), collectively known as nitro-oxidative stress [3] [6]. This inflammatory and stressful environment leads to neuronal damage and hyperexcitability, which ultimately underlies the development of chronic, spontaneous seizures—a process known as epileptogenesis [3]. This compound acts as a master switch by inhibiting Fyn and other Src kinases, thereby disrupting this entire pathogenic cascade at its upstream origin [3] [1] [6].
This compound (AZD0530) is an orally available, highly selective dual-specific c-SRC/Abl kinase inhibitor developed by AstraZeneca with potent activity in the nanomolar range (IC~50~ of 2.7 nM for SRC and 30 nM for Abl) [1]. SRC kinase is a non-receptor tyrosine kinase that mediates signal transduction from diverse cell surface receptors and regulates critical cellular processes including proliferation, differentiation, motility, adhesion, and survival [2] [3]. In bone biology, SRC has been identified as a key regulator of osteoclast activity, with SRC levels increasing significantly during osteoclast differentiation and being essential for the formation of actin rings in mature osteoclasts [2] [3]. The fundamental importance of SRC in bone resorption was clearly demonstrated in SRC-deficient mice, which develop an osteopetrotic phenotype due to impaired osteoclast function [2] [3].
This compound functions as a type II SRC/Abl inhibitor that binds to the inactive kinase conformation, inducing a change in the catalytic site of ATP and allowing access to an adjacent hydrophobic pocket [1]. Beyond its original development for oncology applications, this compound has emerged as a promising therapeutic candidate for various bone disorders characterized by excessive bone resorption, including multiple myeloma-associated osteolytic bone disease, prostate cancer bone metastases, and more recently, fibrodysplasia ossificans progressiva (FOP) [2] [4] [5]. This document provides comprehensive application notes and detailed experimental protocols for investigating the effects of this compound on osteoclast inhibition and bone resorption markers in preclinical and clinical settings.
Table 1: In Vitro Effects of this compound on Osteoclast Differentiation and Function
| Experimental Model | This compound Concentration | Effect on Osteoclast Differentiation | Effect on Resorptive Function | Key Molecular Changes |
|---|---|---|---|---|
| RAW264.7 cell line | 0.1 μM | Concentration-dependent decrease in TRAP+ multinucleated cells | Initiation of inhibition with normal morphology | - |
| RAW264.7 cell line | >1 μM | Complete inhibition of differentiation | Complete inhibition of resorption | Decreased Ctsk and Dc-stamp expression; Increased Mmp-9 |
| Primary murine osteoclasts | 0.1 μM | Significant reduction in TRAP+ cells | Impaired pit formation | - |
| Primary murine osteoclasts | 10 μM | Toxic effect on cell survival | Complete abolition of resorption | Inhibition of actin ring formation |
| PC-3 prostate cancer model | Submicromolar range | Inhibition of RANKL-induced osteoclastogenesis | Reduced bone resorption | Inhibition of IL-8, uPA, MMP-9 secretion |
Table 2: In Vivo Effects of this compound on Bone Metabolism Parameters
| Animal Model | Dosing Regimen | Effects on Bone Structure | Impact on Bone Resorption Markers | Histomorphometric Findings |
|---|---|---|---|---|
| 5TGM.1 and 5T2MM murine MM models | Not specified | Marked reduction of bone loss; Restoration of trabecular parameters to naive control levels | Inhibition of bone resorption | Reduced osteoclast occupation of bone surface |
| PC-3 bone model | Not specified | Preservation of bone architecture in presence of tumor cells | Reduced osteolytic lesions | Decreased tumor-induced bone destruction |
| FOP mouse models | 100 mg/kg/day | Prevention of heterotopic ossification | Alteration in bone turnover | Reduction in ectopic bone formation |
Table 3: Clinical Effects of this compound on Bone Resorption Markers in Human Trials
| Study Design | Patient Population | Dosing Regimen | Effects on Bone Resorption Markers | Clinical Outcomes |
|---|---|---|---|---|
| Phase I study [6] | Advanced solid malignancies (n=44) | 50 mg/day | sCTX: -36% (95% CI -58, -4); uNTX/Cr: -13% (95% CI -33, 13) | Dose-dependent inhibition of osteoclast activity |
| Phase I study [6] | Advanced solid malignancies (n=44) | 125 mg/day | sCTX: -64% (95% CI -75, -48); uNTX/Cr: -48% (95% CI -59, -34) | Significant suppression of bone resorption |
| Phase I study [6] | Advanced solid malignancies (n=44) | 175 mg/day | sCTX: -75% (95% CI -83, -61); uNTX/Cr: -50% (95% CI -62, -35) | Maximal suppression of resorption markers |
| Phase II RCT [7] | Cancer patients with painful bone metastases (n=12) | 125 mg/day for 28 days | Significant reduction in sCTX | No clinically significant effect on pain scores; No change in analgesia consumption |
| STOPFOP Phase 2a trial [8] | FOP patients (target n=20) | 100 mg/day for 6 months | Ongoing assessment of heterotopic bone volume by CT | Primary outcome pending trial completion |
This compound demonstrates potent inhibitory effects on multiple stages of osteoclast development and activity. During osteoclast differentiation, this compound treatment results in a concentration-dependent decrease in the formation of TRAP-positive multinucleated cells, with significant inhibition observed at concentrations as low as 0.1 μM and near-complete suppression at concentrations exceeding 1 μM [2]. This effect is consistent across both murine RAW264.7 cells and primary murine osteoclast cultures, demonstrating the robustness of this compound's anti-osteoclastogenic activity. Notably, at lower concentrations (0.1 μM), this compound impairs osteoclast function without affecting cell morphology, while higher concentrations (10 μM) exhibit cytotoxic effects on osteoclast precursors [2].
At the molecular level, this compound treatment leads to differential regulation of key osteoclast genes. While expression levels of early osteoclast markers such as Nfatc1 and Trap remain largely unaffected, this compound significantly downregulates the expression of Ctsk (encoding cathepsin K) and Dc-stamp (dendrocyte-expressed seven transmembrane protein), both critical for osteoclast resorptive function and cell-cell fusion [2]. Paradoxically, Mmp-9 expression shows increased levels following this compound treatment, suggesting compensatory mechanisms or alternative regulatory pathways [2]. These molecular changes culminate in functional defects in bone resorption, with this compound-treated osteoclasts exhibiting impaired pit formation on mineralized substrates and disrupted actin ring assembly, which is essential for the sealing zone formation required for effective resorption [2].
While the primary focus of this compound in bone metabolism has been on osteoclast inhibition, emerging evidence indicates significant effects on osteoblast function as well. In murine MC3T3-E1 osteoblast cells and primary mesenchymal stem cell (MSC)-derived osteoblast cultures, this compound treatment at pharmacologically relevant concentrations (1 μM) leads to increased cell size and drastically decreased collagen deposition, as assessed by Sirius red staining [2]. The effects on matrix mineralization appear to be cell context-dependent, with this compound treatment resulting in altered mineralization patterns in MC3T3-E1 cells and markedly increased mineralization in MSC-derived osteoblast cultures [2]. Additionally, this compound exhibits a dose-dependent inhibitory effect on osteoblast migration, potentially impacting bone repair and remodeling processes [2]. These findings suggest that this compound modulates both bone resorption and formation pathways, highlighting the complex role of SRC signaling in bone remodeling.
Purpose: To evaluate the effects of this compound on RANKL-induced osteoclast differentiation from precursor cells.
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Purpose: To assess the functional impact of this compound on osteoclast resorptive activity.
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Purpose: To evaluate the efficacy of this compound in preventing osteolytic bone disease in multiple myeloma.
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Purpose: To quantify the effects of this compound on systemic bone resorption markers in preclinical models and clinical samples.
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Procedure for TRAP5b Measurement:
Key Considerations for Clinical Samples:
The efficacy of this compound in modulating bone turnover has been demonstrated in several clinical trials across different patient populations. In a Phase I study of patients with advanced solid malignancies, this compound treatment resulted in dose-dependent reductions in bone resorption markers, with the 175 mg/day dose achieving a remarkable 75% decrease in sCTX and 50% reduction in uNTX/Cr after 28 days of treatment [6]. This robust suppression of bone resorption provided clinical validation of preclinical findings and confirmed that this compound effectively inhibits osteoclast activity in humans at tolerated doses. The reduction in bone resorption markers occurred rapidly, with significant decreases observed within the first 17 days of treatment, and was maintained throughout the study period [6].
In a more specialized application, this compound is currently being evaluated for the treatment of fibrodysplasia ossificans progressiva (FOP) in the ongoing STOPFOP Phase 2a trial [5] [8]. This randomized controlled trial investigates the repositioning of this compound for FOP based on its potent inhibition of the ALK2/ACVR1 kinase, which carries the causative mutation for this devastating rare bone disease [8]. The trial design includes a 6-month double-blind randomized controlled phase comparing this compound 100 mg/day versus placebo, followed by a 12-month open-label extension in which all participants receive this compound [8]. The primary endpoint is change in heterotopic bone volume measured by whole-body CT, with secondary endpoints including 18F NaF PET activity and patient-reported outcome measures [8]. This trial represents a promising approach to drug repositioning for rare diseases, leveraging existing safety data from previous oncology trials to accelerate therapeutic development.
The potent anti-resorptive activity of this compound positions it as a promising candidate for managing skeletal-related events in patients with bone-metastatic cancers. In prostate cancer bone metastasis models, this compound not only inhibited osteoclastogenesis but also directly affected tumor cells by reducing their growth, invasion, and expression of pro-osteoclastogenic factors such as interlukin-8, urokinase-type plasminogen activator, and matrix metalloprotease-9 [4]. This dual activity—simultaneously targeting both the bone microenvironment and tumor cells—provides a therapeutic advantage over pure anti-resorptive agents like bisphosphonates. Furthermore, in a Phase II randomized controlled trial in cancer patients with painful bone metastases, this compound treatment significantly reduced the bone resorption biomarker sCTX, confirming its activity as an anti-bone resorptive agent in this patient population, though it did not demonstrate significant analgesic effects compared to placebo [7].
Figure 1: SRC Signaling Pathway in Osteoclast Function and this compound Inhibition This diagram illustrates the key signaling pathway through which RANKL activation leads to osteoclast differentiation and function, and the specific point of this compound inhibition at SRC kinase. Binding of RANKL to its receptor RANK activates SRC family kinases (SFKs), particularly c-SRC, which then phosphorylates downstream targets regulating osteoclast polarization, actin ring formation, and resorptive activity. This compound binds to the inactive conformation of SRC, preventing its activation and subsequent signaling events crucial for osteoclast function.
Figure 2: Experimental Workflow for Assessing this compound-Mediated Osteoclast Inhibition This workflow outlines the comprehensive approach for evaluating this compound's effects on osteoclast biology, spanning in vitro studies with osteoclast precursor cells to in vivo validation in disease-relevant animal models. The methodology includes molecular analyses of osteoclast signaling pathways, functional assessment of bone resorption capability, structural examination of cytoskeletal organization, and quantification of systemic bone turnover biomarkers.
This compound represents a promising therapeutic approach for diseases characterized by excessive bone resorption, with robust preclinical evidence demonstrating its efficacy in inhibiting osteoclast differentiation and function across multiple disease models. The well-established dosing regimens (typically 100-125 mg/day in clinical trials) and extensive safety profile from previous oncology trials facilitate its repositioning for bone disorders. Researchers can utilize the protocols detailed in this document to further investigate this compound's mechanisms of action and therapeutic potential in various bone pathology contexts.
This compound (AZD0530) is an orally bioavailable, potent dual-specific inhibitor of c-Src and Abl kinases with IC₅₀ values of 2.7 nM and 30 nM, respectively [1]. As a type II kinase inhibitor, it binds to the inactive kinase conformation, making a hydrophobic pocket accessible for drug binding [1]. Src family kinases (SFKs) are frequently implicated in tumor development and progression by promoting cell proliferation, migration, survival, and angiogenesis [2]. The biological rationale for combining this compound with other kinase inhibitors stems from the frequent compensatory activation of parallel signaling pathways when single pathways are blocked, which can limit the efficacy of monotherapies and lead to drug resistance [3] [4].
Research has demonstrated that this compound possesses favorable pharmacokinetic properties, including excellent oral availability (>90%), half-life of approximately 40 hours allowing for once-daily dosing, and tissue distribution that includes penetration of the blood-brain barrier [1]. Its metabolism occurs primarily via CYP3A4-mediated N-demethylation [1]. The maximum tolerated dose (MTD) established for cancer treatment is 175 mg daily for Caucasian populations and 125 mg for Japanese populations, with dose-limiting toxicities including cytopenia, asthenia, and pulmonary toxicity [1]. Understanding these pharmacological properties is essential for designing effective combination regimens with appropriate dosing schedules.
Table 1: Preclinical Evidence for this compound Combinations with Kinase Inhibitors
| Cancer Type | Combination Partner | Experimental Model | Key Findings | Synergy Measurement |
|---|---|---|---|---|
| Ovarian Cancer | JAK inhibitor (AZD1480) | MDAH2774, SKOV3 cell lines; Mouse xenograft | Enhanced apoptosis; Greater inhibition of tumor growth and ascites formation | Combination Index: 0.3-0.7 (synergistic) [3] |
| Ovarian Cancer | SRC inhibitor (dasatinib) | Mouse xenograft | Improved antitumor efficacy compared to single agents | Not quantified [3] |
| Gastric Cancer | EGFR/HER2 inhibitor (lapatinib) | SNU216, NCI-N87 cell lines; Xenograft | Enhanced growth inhibition and apoptosis; Bim upregulation | Synergistic effects observed [5] |
| Hepatocellular Carcinoma | Multi-kinase inhibitor (sorafenib) | Multiple HCC cell models (S1/S2 subtypes) | Reduced cell viability, migration, invasion; Downregulated MMP2, MMP9, VEGFA | Enhanced activity vs monotherapy [6] |
| Medulloblastoma (SHH) | JAK/STAT3 inhibitor (pacritinib) | Daoy, UI226 cell lines; Xenograft | Compensated for MEK inhibition resistance; Reduced tumor growth | Enhanced survival in vivo [4] |
Table 2: Clinical Trial Experience with this compound Combinations
| Combination Therapy | Tumor Types | Recommended Phase II Dose | Dose-Limiting Toxicities | Clinical Responses |
|---|---|---|---|---|
| Paclitaxel (weekly) ± carboplatin | Advanced solid tumors | 175 mg daily | Grade ≥3 asthenic AEs (10-33%); Neutropenia (dose-dependent) | 21% objective response rate (paclitaxel q1w) [7] [8] |
| Carboplatin + paclitaxel (3-weekly) | Advanced solid tumors | 175 mg daily | Grade ≥3 neutropenia more common at ≥225 mg | 11% objective response rate [7] [8] |
Dual Pathway Inhibition: Simultaneous blockade of Src and JAK/STAT pathways with this compound and JAK inhibitors (AZD1480) results in synergistic growth inhibition in ovarian cancer models through attenuation of p-STAT3, p-SRC, p-AKT, and p-MAPK signaling [3].
Apoptotic Induction: this compound combination with lapatinib in gastric cancer models significantly enhances apoptosis through Bim upregulation, with siRNA-mediated Bim knockdown decreasing apoptotic response [5].
Migration and Invasion Suppression: In hepatocellular carcinoma models, this compound combined with sorafenib effectively inhibits cell migration and invasion, accompanied by downregulation of MMP2 and MMP9 expression [6].
Immunomodulatory Effects: At low doses, this compound demonstrates unexpected immunomodulatory properties by increasing CD62Lhigh/CD44high central memory CD8+ T-cells and IFN-γ production when administered during expansion or contraction phases of T-cell response [9].
Objective: To evaluate synergistic interactions between this compound and other kinase inhibitors using standardized viability assays.
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Objective: To quantify apoptotic cell death induced by this compound combinations.
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Objective: To assess effects of this compound combinations on key signaling pathways.
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Objective: To evaluate anti-metastatic potential of this compound combinations.
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Diagram 1: Signaling pathways targeted by this compound combinations. This compound inhibits Src and Abl kinases (red), while combination partners target parallel pathways (JAK/STAT, AKT, MAPK). Dotted lines indicate compensatory activation mechanisms that drive resistance to monotherapies and provide rationale for combination approaches.
Diagram 2: Comprehensive workflow for evaluating this compound combination therapies. The process begins with in vitro synergy screening, progresses through mechanistic studies, and culminates in in vivo validation. Diamond-shaped nodes indicate key decision points in the development pathway.
Sequential vs Concurrent Administration: Research indicates that timing of this compound administration relative to combination partners can significantly impact efficacy. For chemotherapy combinations, a 7-10 day run-in period with this compound monotherapy before adding chemotherapy has been used clinically to ensure steady-state concentrations [7] [8].
Dose Reduction Strategies: Clinical evidence supports that reduced starting doses of tyrosine kinase inhibitors in combination regimens may maintain efficacy while improving tolerability [10]. For this compound, the 175 mg dose is recommended with chemotherapy versus 125 mg for monotherapy in certain populations [1] [8].
Toxicology Monitoring: Combination therapies require enhanced safety monitoring, particularly for hematological toxicity (neutropenia, thrombocytopenia) and hepatic effects (transaminase elevations) which are dose-limiting for this compound [7] [1].
Src Activity Biomarkers: Assessment of p-SRC (Y416) levels in tumor tissue can help identify Src-dependent tumors most likely to respond to this compound-containing regimens [5].
Predictive Gene Signatures: Tumors with activated JAK/STAT3 signaling may be particularly susceptible to this compound-JAK inhibitor combinations, as demonstrated in ovarian cancer and medulloblastoma models [3] [4].
Resistance Monitoring: Evaluation of compensatory pathway activation (e.g., MAPK, AKT) during treatment can identify mechanisms of acquired resistance and guide sequential combination strategies [3] [4].
The combination of this compound with other kinase inhibitors represents a promising strategy to overcome the compensatory signaling mechanisms that limit the efficacy of targeted monotherapies. Preclinical evidence supports synergistic interactions between this compound and inhibitors targeting JAK/STAT3, EGFR/HER2, and multi-kinase pathways across multiple cancer types. The recommended phase II dose of 175 mg daily for this compound in combination with chemotherapies provides a benchmark for future combination studies with kinase inhibitors [7] [8].
Future research directions should focus on optimizing dosing schedules to maximize synergy while minimizing toxicity, developing predictive biomarkers to identify patient populations most likely to benefit, and exploring novel combination partners based on comprehensive signaling pathway analysis. The unexpected immunomodulatory effects of this compound on T-cell memory [9] also warrant investigation in combinations with immunotherapeutic agents. As drug repurposing continues to gain importance in oncology development [2] [1], this compound combinations represent a compelling approach to leverage existing targeted agents for improved patient outcomes.
Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive, and fatal lung disorder characterized by progressive scarring of the lung parenchyma. The median survival for patients with IPF is approximately 3 years from diagnosis, creating an urgent need for more effective therapies [1]. While two antifibrotic drugs, nintedanib and pirfenidone, are approved by the U.S. Food and Drug Administration (FDA) and slow the rate of lung function decline, responses are variable and side effects are common [1] [2].
Saracatinib (AZD0530) is a potent and selective Src kinase inhibitor originally developed for oncological indications. Through an innovative in silico data-driven drug repurposing approach, researchers identified a robust connection between the transcriptomic perturbations in IPF and those induced by this compound, suggesting its potential therapeutic value [1]. This application note details the experimental protocols and summarizes key findings on the efficacy of this compound in blocking fibrogenic responses in preclinical PCLS models, providing a framework for researchers in pulmonary fibrosis drug development.
In comprehensive preclinical studies, this compound demonstrated equal or superior effectiveness to nintedanib and pirfenidone in blocking fibrogenic responses across multiple models [1]. The table below summarizes the anti-fibrotic effects of this compound observed in various experimental systems.
Table 1: Summary of Anti-fibrotic Efficacy of this compound Across Preclinical Models
| Experimental Model | Key Findings | Comparative Efficacy vs. Nintedanib & Pirfenidone |
|---|---|---|
| In Vitro (Normal Human Lung Fibroblasts) | Inhibition of TGF-β–stimulated fibrogenic responses; alteration of gene sets related to epithelial-mesenchymal transition, TGF-β, and WNT signaling. | Equal or superior |
| In Vivo (Bleomycin & Ad-TGF-β Mouse Models) | Amelioration of fibrosis; reversion of fibrogenic pathways (e.g., epithelial-mesenchymal transition, immune responses, ECM organization) in whole-lung transcriptomic analysis. | Equal or superior |
| Ex Vivo (Mouse PCLS) | Blocking of fibrogenic responses in slices from bleomycin and Ad-TGF-β–induced fibrosis models. | Equal or superior |
| Ex Vivo (Human PCLS from IPF Patients) | Confirmation of therapeutic potential; amelioration of fibrosis and inflammatory cascades in human lung tissue. | Supported as a potential therapeutic |
Transcriptomic analyses revealed that this compound uniquely alters specific pro-fibrotic gene sets and reverts many disease-associated pathways in animal models, identifying novel Src-dependent fibrogenic pathways [1].
The assessment of this compound involved a multi-faceted approach, progressing from in silico prediction to validation in in vitro, in vivo, and critical ex vivo PCLS models.
Diagram 1: Integrated experimental workflow for evaluating this compound.
The connection between this compound and IPF was identified using a modified connectivity mapping approach [1]:
This protocol is adapted from studies using PCLS from bleomycin and Ad-TGF-β murine models [1].
Table 2: Protocol for Anti-fibrotic Drug Testing in Mouse PCLS
| Step | Parameter | Details |
|---|---|---|
| 1. Model Induction | Agent & Administration | Oropharyngeal instillation of bleomycin (1.5 U/kg) OR intranasal delivery of Ad-TGF-β (2x10⁹ pfu/mouse). |
| Timepoint for Harvest | Lungs harvested on Day 14 (bleomycin) or Day 21 (Ad-TGF-β). | |
| 2. PCLS Preparation | Tissue Processing | Inflate lungs with low-melting-point agarose, solidify on ice, and section into 300 µm slices using a vibratome. |
| Culture Conditions | Maintain slices in serum-free media in a humidified incubator (37°C, 5% CO₂). | |
| 3. Drug Treatment | Treatment Initiation | Treat with compounds in the first 24 hours after slicing. |
| Concentrations | This compound (0.6 µM), Nintedanib (1 µM), Pirfenidone (1 mM), or vehicle control. | |
| 4. Analysis | Duration & Endpoints | Culture for 5 days post-treatment. Analyze for collagen deposition, gene expression (e.g., pro-Col1α1), and histology. |
This protocol outlines the use of human tissue for final validation [1].
To generate PCLS from diseased animals, follow this in vivo dosing regimen [1]:
This compound is a potent and selective inhibitor of Src family tyrosine kinases (SFKs), which include Src, Yes, Fyn, and others. SFKs are involved in a range of signaling pathways essential for cellular homeostasis, such as proliferation, differentiation, motility, and adhesion [1]. Studies in preclinical models suggest that Src-dependent processes contribute to IPF pathogenesis, including myofibroblast differentiation and fibrogenic gene expression.
The diagram below illustrates the key signaling pathways targeted by this compound in the context of lung fibrogenesis.
Diagram 2: Src kinase pathways in fibrogenesis targeted by this compound.
Transcriptomic analyses of TGF-β–stimulated normal human lung fibroblasts and whole-lung extracts from animal models confirmed that this compound uniquely alters gene sets associated with these pathways, effectively reverting the disease-associated transcriptome [1].
The data obtained from PCLS models and other preclinical systems provide strong evidence that this compound is a promising therapeutic candidate for IPF. Its efficacy, which is equal or superior to currently approved drugs, supports its advancement to clinical trials [1]. As of late 2021, this compound had progressed to a Phase 2 clinical trial for IPF, with objectives to evaluate its safety, tolerability, pharmacokinetics, and anti-fibrotic effects in patients [3].
Advantages of the PCLS Model in This Context:
This section addresses the core mechanistic issues you might encounter when studying this compound resistance.
| Resistance Mechanism | Key Molecular Event(s) | Observed Experimental Outcome(s) | Proposed Solution |
|---|---|---|---|
| Compensatory AKT Activation | Incomplete inactivation of AKT; sustained phosphorylation of AKT (S473) and its downstream target S6 [1] [2]. | This compound treatment fails to suppress tumor growth in resistant HNSCC cells [1]. | Combine this compound with an AKT inhibitor (e.g., capivasertib/AZD5363) [1] [2]. |
| AKT-S6 Signaling Axis Survival | Upregulation of the AKT-S6 signaling pathway as a primary resistance mechanism [1]. | Development of this compound-resistant (Sar-R) cell lines (e.g., Sar-R HN8) [1]. | Simultaneously co-inactivate Src and AKT to re-sensitize cells [1] [2]. |
| EMT and Metastatic Signaling | Src inhibition by this compound downregulates key EMT markers (Vimentin, Snail), suppressing invasion and metastasis [3]. | Reduced cell migration and invasion in vitro; suppressed metastasis in vivo [3]. | Investigate metastasis suppression as a primary efficacy readout, even if primary tumor growth is not fully inhibited [3]. |
| Inefficient Drug Delivery | Suboptimal drug concentration in tumor cells limits therapeutic efficacy and can contribute to de facto resistance [3]. | Free this compound shows limited anti-metastatic efficacy in vivo compared to nanoparticle-formulated drug [3]. | Utilize nanoparticle-based delivery systems to enhance tumor-specific drug delivery and efficacy [1] [3]. |
Q1: What is the molecular evidence linking AKT activation to this compound resistance? The evidence is primarily derived from protein signaling analysis. In this compound-resistant HNSCC cells, Western blot analysis reveals that levels of phosphorylated AKT (at S473) and its downstream target, phosphorylated S6, remain high after this compound treatment. This indicates that the AKT-S6 signaling pathway is not effectively suppressed by Src inhibition alone, allowing cancer cells to survive and proliferate [1] [2].
Q2: How can I experimentally demonstrate that AKT inhibition overcomes this resistance? You can use a combination of pharmacological and genetic approaches:
Q3: Are there advanced delivery systems to improve this compound's efficacy? Yes, nanoparticle (NP) delivery systems have been developed to address the challenges of suboptimal drug delivery. These systems offer two key advantages:
Here are detailed methodologies for the critical experiments cited in the guides above.
Protocol 1: Generating this compound-Resistant (Sar-R) HNSCC Cells
Protocol 2: Evaluating Efficacy via an Orthotopic Tongue Tumor Model
The diagrams below illustrate the key signaling pathway involved in resistance and a workflow for validating the combination therapy.
This compound resistance is mediated by persistent AKT-S6 signaling, which can be overcome by adding an AKT inhibitor.
A logical workflow for confirming the role of AKT in resistance and validating a combination therapy strategy.
| Tumor Type | Study Phase | Patients (n) | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Osteosarcoma (recurrent, lung metastases) | II | 37 (18 this compound, 19 placebo) | Median PFS: 19.4 mos (this compound) vs 8.6 mos (placebo); p=0.47 (NS); No significant OS difference | [1] |
| Various Solid Tumors | I | 81 | MTD: 175 mg/day; Half-life: ~40 hours; Accumulation: 4-5 fold with daily dosing | [2] |
| Multiple Solid Tumors | II | Various | Overall: Limited therapeutic action across several cancer types; Toxicities: Elevated liver enzymes, cytopenia, asthenia, pulmonary toxicity | [3] |
Figure 1: Comprehensive resistance mechanisms to this compound in solid tumors
| Combination Approach | Mechanistic Rationale | Experimental Evidence | Recommended Dosing |
|---|---|---|---|
| ErbB2 Antibodies + this compound | Dual targeting of HER2 and Src signaling nodes; blocks compensatory signaling | Patent data shows synergistic growth inhibition in HER2+ breast cancer models [6] | This compound: 125-175 mg/day + standard antibody dosing |
| EGFR Inhibitors + this compound | Overcome EGFR-mediated bypass signaling; enhance pathway blockade | Clinical data shows EGFR activation as resistance mechanism to targeted therapies [4] | This compound: 175 mg/day with appropriate EGFR inhibitor |
| C-Met Inhibitors + this compound | Dual blockade of invasion and migration pathways; prevent alternative signaling | Preclinical data shows enhanced efficacy when combined with cabozantinib [7] | This compound: 0.5μM with c-Met inhibitor in vitro |
| Antifibrotics + this compound | Modulate tumor stroma to enhance drug penetration | IPF studies show this compound has potent antifibrotic activity [8] [9] | This compound: 20 mg/kg in murine models |
Figure 2: Systematic workflow for developing this compound combination therapies
Purpose: Evaluate this compound's effects on tumor cell motility and test combination approaches [7]
Materials:
Methodology:
Expected Results: this compound should show dose-dependent inhibition of migration with IC₅₀ ~0.14μM for A549 cells [7]
Troubleshooting Tips:
| Disease Area | Mechanistic Rationale | Development Status | Key Findings |
|---|---|---|---|
| Idiopathic Pulmonary Fibrosis (IPF) | Src inhibition reverses fibrogenic pathways; modulates EMT | Orphan Drug Designation (FDA 2019); Phase II ready [8] [9] | Superior to nintedanib/pirfenidone in preclinical models; reverts fibrogenic transcriptomic signatures |
| Alzheimer's Disease | Fyn kinase inhibition reduces synaptic damage, tau pathology | Phase II completed (NCT02167256) [3] [5] | Reverses memory deficits in models; penetrates BBB; effective at lower doses (100-125mg) vs cancer (175mg) |
| Fibrodysplasia Ossificans Progressiva | ALK2 inhibition reduces heterotopic ossification | Phase II trials [5] | Targets BMP signaling pathway; reduces abnormal bone formation |
Q: Why does this compound show promising preclinical activity but limited clinical efficacy in solid tumors? A: This discrepancy stems from several factors: (1) Tumor heterogeneity in human tumors versus cell lines; (2) Compensatory pathway activation that bypasses Src inhibition; (3) Pharmacokinetic challenges including variable tissue penetration; and (4) Dosing limitations due to toxicity constraints [1] [3].
Q: What biomarkers predict response to this compound? A: While no validated biomarkers yet exist, promising candidates include: (1) High Src/p-Src expression particularly membrane localization; (2) Gene expression signatures of Src pathway activation; (3) Absence of competing mutations in EGFR, KRAS; and (4) EMT status - mesenchymal phenotypes may respond better [1] [4].
Q: What are the optimal in vitro conditions for testing this compound combinations? A:
Q: How can we overcome this compound's toxicity limitations in combination therapies? A: Several strategies show promise:
Q: What are the key pharmacokinetic parameters to consider in this compound studies? A: Critical PK parameters include:
While this compound has demonstrated limited single-agent efficacy in solid tumors, its therapeutic potential may be unlocked through several strategic approaches:
The experimental protocols and troubleshooting guides provided here offer a systematic approach to investigating this compound combinations and overcoming current limitations in solid tumor therapy.
| Question | Brief Answer & Key Action |
|---|---|
| What are the most common dose-limiting adverse effects of this compound in clinical trials? | Cytopenia, hepatotoxicity, and pulmonary events. Manage by dose reduction (e.g., from 175 mg to 125 mg) or therapy interruption [1] [2]. |
| What is the proposed mechanism behind this compound's hepatotoxicity? | Related to its 1,3-benzodioxole structure, which can be metabolized by CYP3A4 into reactive ortho-quinones, causing oxidative stress and cytotoxicity [1]. |
| Are there any proven strategies to reduce this compound's systemic toxicity in pre-clinical models? | Yes. Nanoparticle (NP) co-delivery systems can target tumor tissue specifically, lowering the required dose and reducing systemic exposure and side effects [3]. |
| Does this compound interact with other commonly used drugs? | It is metabolized mainly by CYP3A4. Concomitant use of strong CYP3A4 inhibitors or inducers may alter its plasma concentration and toxicity profile [1] [2]. |
| Is the toxicity profile similar across different patient populations? | No. Pharmacokinetic studies show a lower maximum tolerated dose (125 mg) in Japanese populations compared to Caucasians (175 mg), highlighting the need for population-specific dosing [1]. |
Understanding the underlying causes of toxicity is the first step in troubleshooting.
The diagram below illustrates the primary hepatotoxicity pathway.
A promising approach to overcome toxicity is using nanotechnology to improve drug delivery.
The workflow for creating and using these nanoparticles is summarized below.
This protocol is adapted from studies on liver fibrosis and HNSCC, providing a template for assessing new mitigation strategies [4] [3] [5].
1. Objective To evaluate the efficacy of a nanoparticle (NP) formulation of this compound in reducing hepatotoxicity and cytopenia while maintaining anti-tumor activity in a mouse xenograft model.
2. Materials
3. Methodology
4. Data Analysis Compare CBC, liver enzyme levels, and tumor growth metrics between the Free SAR and NP-SAR groups. Statistical significance is typically determined using a t-test or ANOVA, with p < 0.05 considered significant. Successful mitigation is demonstrated if the NP-SAR group shows significantly lower hepatotoxicity and cytopenia with comparable tumor suppression to the Free SAR group.
The following table consolidates dosing regimens from recent preclinical studies for easy comparison.
| Study Model / Purpose | Dosing Regimen | Route of Administration | Key Findings & Rationale | Source |
|---|---|---|---|---|
| General Chronic Dosing (Rat) | 20 mg/kg/day for 7 days | Oral Gavage | Standard repeated dosing; effective but causes handling stress. | [1] |
| DFP Model (Rat) | 5-10 mg/kg/day (Low) or 10-20 mg/kg/day (High) for 4 weeks | In-diet | Mitigated neuroinflammation and oxidative stress; descending doses were used. | [2] |
| Soman Model (Rat) | Oral for 1 week, followed by in-diet for 17 weeks | Oral then In-diet | Achieved steady state; mitigated long-term neuroinflammation and neurodegeneration. | [3] |
| Human Clinical Trials (Cancer) | 125 mg or 175 mg daily | Oral (Tablet) | 175 mg established as the Maximum Tolerated Dose (MTD); lower doses are explored for repurposing. | [4] |
The in-diet method is highly recommended for chronic studies as it reduces animal handling stress and maintains stable drug levels [2] [5].
This workflow can help you choose and optimize the right administration method.
Q: What are the main advantages of the in-diet method over repeated oral dosing?
Q: How do I confirm that my in-diet regimen is delivering the correct dose?
Q: My research is in a different disease model. Can I still use these protocols?
Q: What is the clinical relevance of these preclinical dosing strategies?
The table below summarizes key stability findings from recent scientific studies.
| Evidence Source | Stability Finding | Context & Conditions |
|---|---|---|
| Frontiers in Veterinary Science [1] | >4 weeks at room temperature with 97 ± 1.56% recovery [1]. | Stability confirmed for this compound incorporated into rodent diet; relevant for long-term in vivo dosing studies [1]. |
| Selleckchem Datasheet [2] | Stable at room temperature during shipping [2]. | Supplier's stability testing indicates no cooling is required for transport [2]. |
This methodology is adapted from a published pharmacokinetics study [1]. The workflow involves preparing the drug-diet mixture, storing it under specified conditions, and analyzing drug content over time.
Materials and Methods [1]:
How should I prepare and store a stock solution of this compound? According to the supplier Selleckchem, this compound is soluble in DMSO and ethanol at up to 100 mg/mL [2]. For long-term storage, it is recommended to aliquot stock solutions and store at -20°C. While the powder is stable at room temperature, storing solutions frozen minimizes the risk of solvent evaporation and potential degradation over extended periods.
What are the best practices for in vivo dosing to reduce animal stress? Research shows that incorporating this compound into the animal's diet is a highly effective method for chronic studies. This approach achieves stable serum and brain concentrations, avoids the daily stress of oral gavage, and is more practical for long-term treatment regimens [1].
Where can I find general guidance on drug stability studies? The International Council for Harmonisation (ICH) guidelines are the international standard. ICH Q1A(R2) outlines the standard conditions for stability testing, which include:
The table below summarizes the key interaction characteristics of this compound.
| Aspect | Description | Key Findings & Clinical Evidence |
|---|---|---|
| Primary Metabolic Pathway | CYP3A4 Metabolism [1] [2] | Identified as cytochrome P450 3A4 substrate; co-administration with strong CYP3A4 inhibitors/inducers may alter plasma concentrations. |
| Clinical PK Interaction Study | Combined with Carboplatin/Paclitaxel [3] | Phase I study (N=116) found no evidence this compound affected carboplatin/paclitaxel exposure, or vice versa. No CYP3A4-mediated PK DDI observed in this specific combination. |
| Preclinical Transporter Interaction | Organic Cation Transporter 2 (OCT2) Inhibition [4] | In vitro data: this compound inhibits OCT2, antagonizing oxaliplatin efficacy by reducing cellular uptake. Consider for experiments with OCT2 substrate drugs. |
For researchers investigating this compound's potential drug interactions, the following approaches and methodologies are recommended.
The diagram below illustrates the primary pathways involved in this compound's disposition and its key interaction mechanisms.
Q1: Is there any clinical evidence that this compound affects the pharmacokinetics of other drugs? A1: Yes, a Phase I study in patients with solid tumors investigated this compound in combination with carboplatin and/or paclitaxel (both CYP3A4 substrates). The study concluded that there was no evidence this compound affected the exposure to these chemotherapeutic agents [3].
Q2: What is a critical non-CYP450 interaction that pre-clinical researchers should be aware of? A2: In vitro data indicates that this compound inhibits the Organic Cation Transporter 2 (OCT2). It was shown to reduce the uptake and efficacy of oxaliplatin in colorectal cancer cell lines in a schedule-dependent manner. This is an important consideration when designing experiments with platinum-based or other OCT2 substrate drugs [4].
Q3: What is the recommended action if a research subject taking this compound requires treatment with a strong CYP3A4 inducer? A3: Based on general principles of DDI management, co-administration with a strong CYP3A4 inducer may significantly reduce this compound exposure. It is recommended to consider increasing the this compound dose and to closely monitor the subject for any signs of diminished efficacy. Consultation with a clinical pharmacologist is advised [8] [9].
For long-term studies, incorporating saracatinib into the animal's diet is superior to repeated oral dosing for several key reasons:
The following table summarizes how different concentrations of this compound in the diet translate to daily doses in rats, along with the resulting biological effects. This can serve as a starting point for designing your studies.
| Diet Concentration (ppm) | Achieved Dose (mg/kg/day) | Key Findings in Animal Models |
|---|---|---|
| 50 ppm [1] | ~5 mg/kg [1] | Mitigated neuroinflammation and reactive gliosis in a DFP model [2]. |
| 160 ppm [1] | ~12.5 mg/kg (estimated) | Used in a descending dose regimen for long-term maintenance [1]. |
| 210 ppm [1] | ~16 mg/kg (estimated) | Used in a descending dose regimen for long-term maintenance [1]. |
| 260 ppm [1] | ~18.7 - 20 mg/kg [1] | Achieved serum & hippocampal concentrations comparable to 20 mg/kg oral dosing; mitigated nitro-oxidative stress & neuroinflammation [1] [2]. |
Notes on Implementation:
Understanding the pharmacokinetics (PK) is essential for troubleshooting and validating your dosing strategy. The table below compares the two main administration methods based on a study in rats receiving a 20 mg/kg/day equivalent dose [1].
| Parameter | In-Diet Dosing | Repeated Oral Dosing |
|---|---|---|
| Serum Concentrations | No significant difference from repeated oral dosing; strong correlation between dose and serum levels [1]. | No significant difference from in-diet dosing [1]. |
| Hippocampal Concentrations | Achieved high concentrations (Day 3: 546.8 ± 219.7 ng/g; Day 7: 300.7 ± 43.4 ng/g) [1]. | Achieved lower concentrations (Day 3: 238.6 ± 143 ng/g; Day 7: 271.1 ± 62.33 ng/g) [1]. |
| Animal Stress | Minimal (no daily handling) [1]. | High (daily restraint and gavage) [1]. |
| Practicality for Long-Term Studies | High (sustained release, less labor-intensive) [1]. | Low (labor-intensive, stressful) [1]. |
Q1: My initial animal model presents with very severe status epilepticus (SE). How might this affect my dosing strategy? A: Research indicates that the protective effects of this compound on brain pathology may depend on the initial severity of SE [3]. In cases of high SE severity, a standard one-week treatment regimen may be insufficient. You may need to consider extending the treatment duration or exploring a higher initial loading dose (via oral gavage) before transitioning to a maintenance in-diet regimen [3].
Q2: I observed weight loss in my animals during this compound treatment. Is this expected? A: Yes, this has been noted in previous studies. One study reported significant weight loss in animals treated with 25 mg/kg this compound twice daily [3]. To mitigate this, a subsequent study successfully used a lower dose of 20 mg/kg once daily for 7 days, which minimized toxicity while maintaining efficacy [3]. Monitoring weight and adjusting the dose or diet accordingly is recommended.
Q3: Are there sex-specific differences in response to this compound? A: Yes, this is an important consideration. Studies in the DFP model have observed sex-specific effects. For example, a high-dose this compound regimen significantly reduced astrogliosis in several brain regions in females, but not in males, where a low-dose regimen was more effective for reducing microgliosis [2]. You should factor sex as a biological variable into your experimental design and data analysis.
Q4: How do I confirm that my in-diet formulation is delivering the correct dose? A: You should validate your diet formulation. This can be done by:
The following diagram outlines the decision-making process for choosing and implementing a this compound dosing strategy in rodent studies.
This compound is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme [1] [2]. The key to its toxicity lies in the process of metabolic bioactivation.
The chemical structure of this compound contains a 1,3-benzodioxole group [1]. CYP3A4-mediated metabolism of this group initiates a bioactivation process:
The following diagram illustrates this bioactivation pathway and its consequences:
To investigate and confirm the formation of reactive metabolites in your models, you can use the following protocol utilizing trapping agents.
This method is adapted from published studies on this compound [2].
1. Primary Materials & Reagents
2. Experimental Workflow The step-by-step procedure for the incubation is outlined below.
3. Key Steps & Parameters
4. Expected Outcome A successful experiment will detect a GSH conjugate (M5) in the LC-MS/MS data, confirming the formation of the reactive ortho-quinone metabolite. This conjugate is a direct marker of the bioactivation pathway [2].
Managing these toxicities involves strategic approaches at the metabolic, formulation, and clinical levels. The table below summarizes potential strategies.
| Strategy | Mechanism & Rationale | Key Considerations & Examples |
|---|---|---|
| CYP3A4 Inhibition | Co-administration of a CYP3A4 inhibitor (e.g., Ketoconazole) reduces the formation of reactive metabolites by competing for the enzyme. | This is a paradoxical strategy. Use requires extreme caution and extensive validation, as it may alter this compound's primary pharmacokinetics and efficacy [1]. |
| Structural Modification | Medicinal chemistry effort to modify or replace the 1,3-benzodioxole moiety to block the metabolic pathway leading to the ortho-quinone. | A definitive but complex solution. Aims to design a safer analog without compromising primary Src/Fyn inhibitory activity [1]. |
| Novel Formulations | Use of nanoparticles to improve drug delivery, potentially allowing for lower doses and altering tissue distribution. | Pre-clinical research shows promising results in reducing toxic effects and enhancing therapeutic performance [1]. |
| Clinical Dose Optimization | Using the lowest clinically effective dose. Lower doses (e.g., 125 mg) for Alzheimer's disease show better tolerability than higher cancer doses (175 mg) [1]. | Directly reduces the substrate load for CYP3A4, thereby limiting the total amount of reactive metabolites formed. |
Q1: Can I simply separate the dosing time of this compound from other CYP3A4-metabolized drugs to avoid interactions? No, this is not an effective strategy for this compound. The toxicity is primarily due to mechanism-based inhibition (MBI) of CYP450 enzymes [1] [2]. MBI involves the formation of a reactive metabolite that irreversibly inactivates the enzyme. This is a long-lasting effect that is not prevented by separating the timing of drug administration [3].
Q2: My in vitro liver model isn't showing toxicity, even though LC-MS confirms the parent drug is being metabolized. What could be wrong?
| Feature | Saracatinib | Nintedanib | Pirfenidone |
|---|---|---|---|
| Development Status | Preclinical research phase (as of 2022) [1] | FDA-approved (since 2014) [2] | FDA-approved [3] |
| Clinical Efficacy Evidence | Not available (No human efficacy trials) [1] | Slows forced vital capacity (FVC) decline in IPF, SSc-ILD, and other PF-ILDs [4] [2] | Slows FVC decline and disease progression in IPF and other pulmonary fibrosis types [4] [5] |
| Quantitative Clinical Data | N/A | FVC volume: WMD 87.44 ml (vs. placebo) [4] 6-MWT distance: WMD 24.63 m (vs. placebo) [4] | FVC volume: WMD 87.44 ml (vs. placebo) [4] 6-MWT distance: WMD 24.63 m (vs. placebo) [4] | | Primary Molecular Target | Src kinase family [1] | Receptor tyrosine kinases (VEGFR, FGFR, PDGFR) [4] [2] | TGF-β1 synthesis and signaling; also affects Wnt/GSK-3β/β-catenin pathways [4] [3] | | Primary Mechanism of Action | Inhibits fibroblast proliferation and migration; blocks fibrogenic gene sets (e.g., EMT) [1] | Tyrosine kinase inhibitor; prevents fibroblast proliferation and migration [4] [2] | Downregulates TGF-β1; suppresses fibroblast-to-myofibroblast differentiation [4] [3] |
The following section provides deeper insight into the experimental evidence, particularly for this compound.
The most direct preclinical comparison for this compound comes from a 2022 study which evaluated its effectiveness relative to nintedanib and pirfenidone across several models [1].
For nintedanib and pirfenidone, a 2025 meta-analysis of 20 randomized controlled trials provides pooled quantitative data on their efficacy compared to placebo [4]:
The following diagram synthesizes the key mechanisms of action for all three drugs based on the search results, highlighting where their pathways intersect and diverge.
The diagram above shows that while all three drugs ultimately target the fibrotic process, they intervene at different points:
The available data presents a clear picture:
The table below summarizes the key results from the pivotal Phase 2a clinical trial of this compound in Alzheimer's disease.
| Outcome Measure | This compound Group | Placebo Group | P-value | Conclusion |
|---|---|---|---|---|
| Primary: Cerebral Glucose Metabolism (FDG-PET) | Decline observed | Decline observed | Not significant | No slowing of decline [1] |
| Secondary: Cognitive & Functional Measures (e.g., ADAS-Cog, ADCS-ADL) | Decline observed | Decline observed | Not significant | No slowing of decline [1] [2] |
| Exploratory: Brain Volume (MRI) | Trend towards less shrinkage in hippocampus & entorhinal cortex | Greater shrinkage observed | Not reported (trend only) | Not statistically significant [1] [2] |
| Safety: Withdrawal Rate | ~25% | Lower than treatment group | Not reported | Higher dropout due to adverse events [1] |
To ensure the reliability and interpretability of the data above, the clinical trials were conducted under strict protocols.
This compound, originally developed as a cancer drug, is a potent, orally available, and brain-penetrant dual inhibitor of the Src/Abl family of tyrosine kinases [3]. Its repurposing for Alzheimer's disease is based on its ability to inhibit Fyn kinase, a member of this family that is highly expressed in the brain.
The diagram below illustrates the proposed mechanism by which this compound was hypothesized to exert a therapeutic effect in Alzheimer's disease.
This mechanism was strongly supported by preclinical studies. In mouse models of Alzheimer's, this compound treatment was shown to reverse memory deficits, boost synaptic density, reduce tau hyperphosphorylation, and suppress glial activation. Notably, some of these benefits persisted even after the drug was withdrawn [1] [3].
The failure of this compound in its Phase 2a trial highlights a common and significant challenge in drug development: the difficulty of translating promising preclinical results into clinical success in patients.
For researchers, the this compound case underscores the importance of:
| Feature | Saracatinib (AZD0530) | Nitrogen-Containing Bisphosphonates (e.g., Alendronate, Zoledronate) |
|---|---|---|
| Molecular Target | Src tyrosine kinase [1] [2] | Farnesyl diphosphate synthase (FDPS) in the mevalonate pathway [3] |
| Primary Cell Target | Osteoclast [1] | Osteoclast [3] |
| Key Mechanism | Inhibits osteoclast function and bone resorption [1] | Inhibits protein prenylation, disrupting osteoclast function and survival [3] |
| Effect on Bone Formation Markers | No significant effect in short-term studies [1] | Reduces bone formation markers secondarily (due to coupling) [4] |
| Primary Therapeutic Context | Investigational (preclinical/early clinical for bone) [1] [5] | Approved for osteoporosis, bone metastases, and other bone diseases [6] [3] [7] |
The different mechanisms of action are illustrated in the following pathway diagram:
The following table summarizes quantitative data on how these compounds affect key bone turnover markers (BTMs) in human studies.
| Compound / Regimen | Study Model / Duration | Effect on Bone Resorption Markers | Effect on Bone Formation Markers | | :--- | :--- | :--- | :--- | | This compound (125 mg/day) | Cancer patients with bone metastases, 28 days [5] | Significant reduction in serum CTX (vs. placebo) | Not specified | | This compound (250 mg/day) | Healthy men, 10-14 days [1] |
For researchers looking to replicate or design similar studies, here are the methodologies from key cited experiments.
The experimental workflow for assessing the impact of this compound on bone turnover is summarized below:
I hope this structured comparison provides a solid foundation for your research and development considerations. Would you be interested in a more detailed look at the preclinical models used to evaluate this compound's effects on bone?
The table below summarizes the key findings from a 2022 preclinical study that directly compared the antifibrotic effectiveness of this compound with nintedanib and pirfenidone across various experimental models [1] [2] [3].
| Experimental Model | Treatment Interventions | Key Findings on Antifibrotic Efficacy |
|---|---|---|
| In Vitro (Normal Human Lung Fibroblasts) [2] | This compound, Nintedanib, Pirfenidone | This compound effectively inhibited TGF-β-induced fibroblast activation and collagen production [2]. |
| In Vivo (Bleomycin-induced murine model) [2] | This compound, Nintedanib, Pirfenidone | This compound attenuated lung fibrosis; efficacy was equal or superior to nintedanib and pirfenidone at reducing fibrosis scores and collagen deposition [2]. |
| In Vivo (Ad-TGF-β-induced murine model) [2] | This compound, Nintedanib, Pirfenidone | This compound attenuated lung fibrosis; efficacy was equal or superior to nintedanib and pirfenidone [2]. |
| Ex Vivo (Human Precision-Cut Lung Slices from IPF patients) [2] | This compound, Nintedanib, Pirfenidone | This compound reduced the expression of profibrotic genes and attenuated fibrotic processes in human IPF lung tissue [2]. |
The compelling efficacy data is supported by detailed experimental methodologies and analysis of the drug's mechanism of action.
The comparative data was generated using the following standardized protocols across multiple models [2]:
This compound works through a distinct mechanism compared to the existing therapies [2] [3]:
Transcriptomic analysis revealed that this compound's effectiveness comes from its ability to revert multiple gene clusters and signaling pathways dysregulated in IPF, including those related to epithelial-mesenchymal transition (EMT), TGF-β signaling, WNT signaling, immune responses, and extracellular matrix organization [1] [2]. This pleiotropic action on several fronts may explain its promising preclinical performance.
The following diagram illustrates the proposed mechanism of action of this compound and its position relative to other therapies in the fibrotic process:
The promising preclinical data has directly led to the initiation of a clinical trial to evaluate this compound in humans.
For researchers and drug development professionals, the data suggests:
It is important to note that while the preclinical data is robust and promising, the clinical efficacy of this compound in human patients with IPF is not yet established and awaits the results of the STOP-IPF trial.
| Inhibitor Name | Primary Targets (SFK Members) | Key Model / Context | Reported Efficacy / Findings | Selectivity Notes |
|---|---|---|---|---|
| This compound (AZD0530) | Fyn, Src, Lyn, others [1] [2] | Epilepsy, AUD risk, Prostate Cancer, CRC [1] [2] [3] | Reduces seizures, neuroinflammation, & epileptogenesis; Modulates striatal activity in AUD risk; Limited efficacy in mCRPC trial [1] [2] [3] | Potent SFK inhibitor; Also inhibits OCT2, antagonizing oxaliplatin uptake in CRC [4]. |
| Dasatinib | Src, Yes, others [5] | Hepatocellular Carcinoma (HCC) [5] | In combo with sorafenib, reduces cell viability, migration & invasion in HCC cell lines [5] | A known pan-SFK inhibitor used in comparison studies [5]. |
| SU6656 | Src, Yes, Fyn [6] | Bone Metabolism (Osteoporosis) [6] | Increases bone mass by uncoupling bone formation from resorption in mice [6] | Described as a selective SFK inhibitor with weak activity against Abl and receptor tyrosine kinases [6]. |
| KF-1607 | Blk, c-Src, Fyn, Hck, Lck, Lyn, Yes [7] | Diabetic Kidney Disease (DKD) [7] | Attenuates kidney injury, ER stress, inflammation, and fibrosis in diabetic rats [7] | A novel pan-Src kinase inhibitor (SKI); Oral availability with reported low toxicity [7]. |
The following details the experimental approaches from which the comparative data above were derived.
The diagram below illustrates the central role of Fyn kinase in disease-relevant pathways and where SFK inhibitors like this compound act.
| Property | Description |
|---|---|
| Primary Targets | Dual Src and Abl tyrosine kinase inhibitor (Type II) [1]. |
| Initial Indication | Developed for cancer treatment (solid tumors) [1]. |
| Repurposed Areas | Alzheimer's disease, pulmonary fibrosis, liver fibrosis, nerve agent injury, castration-resistant prostate cancer (preclinical/clinical stages) [1] [2] [3]. |
| Key Mechanism | Binds to inactive kinase conformation, making a hydrophobic pocket available [1]. |
| IC50 (Kinase Inhibition) | Src: 2.7 nM; Abl: 30 nM; less active against EGFR [1] [4]. |
The table below summarizes experimental data for this compound and other kinase inhibitors, providing a direct performance comparison.
| Drug (Primary Target) | Key Experimental Model & Findings | Therapeutic Applications & Status |
|---|
| This compound (Src/Abl) | Alzheimer's: Phase II trial (NCT02167256); 125 mg daily, penetrated BBB, safe and well-tolerated [1]. Pulmonary Fibrosis: Preclinical models; 20 mg/kg orally in mice. Effect equal/superior to nintedanib & pirfenidone [3]. Prostate Cancer (preclinical): Synergy with enzalutamide; reduced AR activity & induced apoptosis in 22Rv1/LNCaP95 cells [5]. | Approved: None yet. Clinical Trials: Alzheimer's, IPF (Phase 2 completed) [1] [6]. | | Lorlatinib (ALK) | NSCLC (ALK+): Phase III trials; HR for PFS vs. crizotinib: 0.28 (95% CI 0.21-0.38). Superior CNS control [7]. | Approved: ALK+ NSCLC. Status: 3rd generation ALK inhibitor [7]. | | Nintedanib (Multi-kinase) | IPF (Approved): Clinical trials; slows rate of lung function decline. Used as benchmark in this compound preclinical studies [3]. | Approved: IPF, other progressive fibrosing ILDs. Status: Standard-of-care antifibrotic [3]. | | Dasatinib (Src/Abl) | CML (Approved): - Prostate Cancer: Phase III trials with docetaxel failed in CRPC [5]. | Approved: CML, Ph+ ALL. Status: Highlights need for better combination strategies [5]. |
To ensure experimental data reproducibility, here are detailed protocols from key studies.
This study compared this compound's antifibrotic efficacy against standard-of-care drugs nintedanib and pirfenidone.
This study evaluated synergistic effects between this compound and enzalutamide in castration-resistant prostate cancer (CRPC) cell lines.
The following diagrams illustrate this compound's primary mechanism and a generalized workflow for preclinical repurposing studies.
The identification of saracatinib as a potential treatment for Idiopathic Pulmonary Fibrosis (IPF) began with an innovative, data-driven drug repurposing approach. The workflow below illustrates the key stages of this process, from computational analysis to experimental validation across various models [1] [2].
This integrated workflow led to the finding that this compound was equal or superior to nintedanib and pirfenidone in blocking fibrogenic responses across all tested models [1].
The following tables summarize the key experimental findings that demonstrate this compound's antifibrotic efficacy relative to the two FDA-approved drugs, nintedanib and pirfenidone.
Table 1: Summary of Preclinical Experimental Models and Efficacy [1]
| Experimental Model | Treatment Details | Key Efficacy Findings for this compound |
|---|
| In Vitro (Normal Human Lung Fibroblasts) | TGF-β stimulation; treatment with compounds. | Effectively inhibited myofibroblast differentiation and fibrogenic gene expression. | | In Vivo (Bleomycin-induced murine model) | Oral gavage, 20 mg/kg daily (Days 10-28). | Attenuated lung fibrosis; efficacy was equal or superior to nintedanib (60 mg/kg) and pirfenidone (300 mg/kg). | | In Vivo (Ad-TGF-β-induced murine model) | Oral gavage, 20 mg/kg daily (Days 10-28). | Attenuated lung fibrosis; efficacy was equal or superior to nintedanib and pirfenidone. | | Ex Vivo (Human Precision-Cut Lung Slices from IPF patients) | Treatment with 0.6 μM. | Ameliorated fibrosis and inflammatory cascades, confirming potential therapeutic efficacy in human tissue. |
Table 2: Detailed Experimental Protocols for Key Assays [1]
| Assay Type | Detailed Methodology | Key Outcome Measurements |
|---|---|---|
| Cytotoxicity Assay (MTT) | Cells exposed to anticancer drugs with/without this compound. Cell viability measured after incubation with MTT reagent [3]. | IC50 (half-maximal inhibitory concentration); Fold-reversal of Multidrug Resistance (MDR). |
| Drug Accumulation Assay | ABCB1-overexpressing cells incubated with Doxorubicin or Rhodamine 123 with/without this compound. Fluorescence measured by flow cytometry [3]. | Increased intracellular accumulation of fluorescent substrates indicates inhibition of ABCB1 efflux activity. |
| Transcriptomic Analysis | RNA sequencing of TGF-β-stimulated fibroblasts and whole-lung extracts from animal models. Gene set enrichment analysis (GSEA) performed [1]. | Reversion of disease-associated gene signatures (e.g., Epithelial-Mesenchymal Transition, TGF-β signaling). |
| ATPase Assay | Membrane vesicles from ABCB1-overexpressing cells incubated with this compound; ATP consumption measured [3]. | Stimulation or inhibition of ATPase activity indicates direct interaction with ABCB1 transporter. |
Transcriptomic analyses revealed that this compound exerts its antifibrotic effects by reverting core IPF-associated pathways. The diagram below summarizes its mechanism of action on key fibrogenic pathways [1].
This compound is an orally available, highly selective dual Src/Abl kinase inhibitor originally developed for cancer [4]. Its repurposing for IPF is a direct result of the transcriptomic connectivity analysis.
The journey of this compound in IPF highlights several important concepts in modern drug development: